molecular formula C10H10ClN3O2 B1433736 Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate CAS No. 1449598-75-7

Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate

Cat. No.: B1433736
CAS No.: 1449598-75-7
M. Wt: 239.66 g/mol
InChI Key: UFBGDLZUWIWIAT-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: 1449598-75-7) is a heterocyclic organic compound with the molecular formula C₁₀H₁₀ClN₃O₂ and a molar mass of 239.66 g/mol . Its structure features a pyrazolo[1,5-a]pyrazine core substituted with a chlorine atom at position 4, a methyl group at position 6, and an ethyl ester at position 2 (Figure 1). Key identifiers include:

  • SMILES: CCOC(=O)C1=NN2C=C(N=C(C2=C1)Cl)C
  • InChIKey: UFBGDLZUWIWIAT-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted values for ionized forms (e.g., [M+H]⁺: 240.06 m/z, CCS 144.7 Ų) suggest utility in mass spectrometry-based analyses .

The compound is commercially available with ≥95% purity and is stored at room temperature . Its applications span pharmaceutical intermediates and biochemical research, though specific biological activities remain under investigation.

Properties

IUPAC Name

ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-4-8-9(11)12-6(2)5-14(8)13-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBGDLZUWIWIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=C(N=C(C2=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449598-75-7
Record name ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate
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Preparation Methods

General Synthetic Strategy

The compound belongs to the pyrazolo[1,5-a]pyrazine family, which is commonly synthesized via cyclocondensation reactions involving aminopyrazoles and β-dicarbonyl compounds or their equivalents. The key steps generally include:

  • Formation of the pyrazolo[1,5-a]pyrazine core by cyclocondensation.
  • Introduction of the ethyl carboxylate group at position 2.
  • Chlorination at position 4.
  • Methyl substitution at position 6.

These steps often require precise control of reaction conditions such as temperature, solvent, and reagents to achieve high yields and selectivity.

Stepwise Preparation Method

Synthesis of Aminopyrazole Intermediate

  • Starting from methyl-substituted aminopyrazoles, which can be prepared by nucleophilic addition of acetonitrile anions to methyl esters followed by hydrazine treatment to form aminopyrazoles.
  • Typical yields for these intermediates are high (around 80-90%) after purification.

Cyclocondensation to Form Pyrazolo[1,5-a]pyrazine Core

  • The aminopyrazole is reacted with ethyl (E)-ethoxy-2-methylacrylate or other β-enaminone derivatives in the presence of a base such as sodium ethoxide.
  • This step involves refluxing in ethanol or acetic acid under inert or air atmosphere.
  • Microwave irradiation at elevated temperatures (around 180 °C) has been used to accelerate the reaction and improve yields (up to 88-96% for related pyrazolo[1,5-a]pyrimidines, which share similar chemistry).

Chlorination at Position 4

  • Chlorination is typically achieved using phosphorus oxychloride (POCl3) or similar chlorinating agents.
  • This converts hydroxy or amino groups at position 4 to chloro substituents.
  • Reaction conditions often involve refluxing in POCl3, followed by quenching and purification.
  • Yields for chlorination step are moderate to good (approximately 60-70%).

Introduction of the Ethyl Carboxylate Group

  • The ethyl ester functionality at position 2 is incorporated either by using ethyl esters in the starting β-dicarbonyl compounds or by esterification of carboxylic acid intermediates.
  • The ester group is stable under the chlorination and cyclization conditions.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Aminopyrazole formation Acetonitrile anion + methyl ester; hydrazine THF or ethanol -78 °C to RT 85-90 Nucleophilic addition followed by hydrazine treatment
Cyclocondensation Aminopyrazole + ethyl (E)-ethoxy-2-methylacrylate + NaOEt Ethanol or AcOH Reflux or MW 180°C 88-96 Microwave irradiation improves yield
Chlorination POCl3 POCl3 (neat) Reflux 60-70 Converts hydroxy/amino to chloro group
Ester introduction Starting β-dicarbonyl esters or esterification Various Ambient to reflux - Ester stable through synthesis

Mechanistic Insights and Optimization

  • The cyclocondensation mechanism involves nucleophilic attack of the aminopyrazole nitrogen on the β-enaminone, followed by ring closure and dehydration.
  • Oxidative dehydrogenation facilitated by molecular oxygen or air atmosphere can improve the cyclization step yield.
  • The chlorination step is selective for the 4-position chlorine due to electronic and steric factors in the pyrazolo ring system.
  • Use of acetic acid as solvent and controlled equivalents (6 equiv) optimizes yield and minimizes side reactions such as triazolo ring formation.

Summary Table of Key Preparation Parameters

Parameter Optimal Value/Condition Effect on Synthesis
Aminopyrazole formation Hydrazine treatment in ethanol or THF High purity intermediate
Cyclocondensation NaOEt base, ethanol or acetic acid, MW 180 °C or reflux High yield, short reaction time
Chlorination reagent Phosphorus oxychloride (POCl3) Efficient chlorination at position 4
Atmosphere Air or O2 for oxidative steps Enhances oxidative cyclization
Acid equivalents in cyclization 6 equivalents acetic acid Maximizes yield, prevents by-products

Research Findings and Practical Considerations

  • Microwave-assisted synthesis significantly reduces reaction time and improves yields in cyclocondensation steps.
  • Chlorination with POCl3 requires careful handling due to its corrosive nature and must be followed by appropriate quenching.
  • The ethyl ester group is compatible with all reaction conditions, allowing flexibility in synthetic design.
  • Oxidative conditions (air or oxygen atmosphere) are critical for efficient ring closure and dehydrogenation in the cyclization step.
  • The synthetic approach aligns with green chemistry principles by maximizing raw material utilization and minimizing waste through optimized reaction conditions.

Chemical Reactions Analysis

Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include tetrahydrofuran as a solvent medium and catalysts like Cs2CO3/DMSO for intramolecular cyclization . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

EMPC serves as a valuable building block in synthetic chemistry. Its unique structure allows for the development of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. These reactions are crucial for creating derivatives that may have enhanced properties or functionalities .

Biology

The compound exhibits promising biological activities, making it a candidate for medicinal chemistry research. Its ability to interact with specific enzymes and receptors can lead to modulation of cellular processes, which is essential for drug development and therapeutic applications. For instance, EMPC's structure enables it to bind effectively to molecular targets involved in various diseases, potentially leading to new treatment options .

Material Science

In industry, EMPC can be utilized in the development of new materials with tailored properties. Its chemical characteristics may contribute to innovations in polymers, coatings, or other materials where specific reactivity or stability is required .

Case Study 1: Medicinal Chemistry

Research has demonstrated that EMPC exhibits anti-inflammatory properties when tested in vitro. The compound's ability to inhibit specific inflammatory pathways suggests its potential as a therapeutic agent for conditions like arthritis or other inflammatory diseases.

Case Study 2: Synthetic Applications

In synthetic organic chemistry, EMPC has been successfully employed as an intermediate in the synthesis of novel heterocyclic compounds that exhibit antibacterial activity. These derivatives were synthesized through multi-step reactions involving EMPC as a key starting material.

Mechanism of Action

The mechanism by which ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it useful in various therapeutic applications .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications
Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate 1449598-75-7 Cl (C4), CH₃ (C6), COOEt (C2) C₁₀H₁₀ClN₃O₂ 239.66 High purity (≥95%), used in organic synthesis
Methyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate 2090613-42-4 Cl (C4), CH₂CH₃ (C6), COOMe (C2) C₁₀H₁₀ClN₃O₂ 239.66 Methyl ester variant; lower solubility than ethyl ester
Ethyl 4-hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate 1443978-76-4 OH (C4), CH₃ (C6), COOEt (C2) C₁₀H₁₁N₃O₃ 221.21 Hydroxyl group enhances polarity; potential intermediate for further functionalization
Ethyl 5-(3-methylfuran-2-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate N/A Furanoyl (C5), saturated pyrazine ring C₁₅H₁₇N₃O₄ 303.32 Non-nucleoside inhibitor of respiratory syncytial virus (RSV) polymerase
Ethyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride 1955492-72-4 CH₃ (C6), saturated pyrazine ring, HCl salt C₁₀H₁₆ClN₃O₂ 253.71 Enhanced solubility due to hydrochloride salt; used in drug discovery

Substituent Effects on Reactivity and Bioactivity

  • Chlorine vs. Hydroxyl Groups : The chlorine atom in the target compound increases electrophilicity, making it reactive toward nucleophilic substitution (e.g., Suzuki coupling). In contrast, the hydroxyl analog (CAS 1443978-76-4) is more polar and suited for hydrogen-bonding interactions .
  • Ester Groups : Ethyl esters generally offer better lipid solubility than methyl esters, influencing bioavailability. For example, the methyl analog (CAS 2090613-42-4) may exhibit slower hydrolysis kinetics .
  • Saturation of the Pyrazine Ring : Hydrogenated derivatives (e.g., tetrahydropyrazolo[1,5-a]pyrazine in ) show conformational flexibility, enhancing binding to biological targets like the RSV polymerase .

Biological Activity

Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate (referred to as EMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of EMPC, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Formula : C10_{10}H10_{10}ClN3_3O2_2
Molecular Weight : 239.66 g/mol
CAS Number : 1449598-75-7
IUPAC Name : this compound

The compound features a pyrazolo[1,5-a]pyrazine core, which is known for its pharmacological properties. The presence of the chloro and ethyl groups enhances its reactivity and biological profile.

EMPC interacts with various molecular targets, including enzymes and receptors, leading to modulation of cellular processes. The compound's structure allows it to bind effectively to specific targets, which can result in altered signaling pathways associated with various diseases.

Key Mechanisms:

  • Enzyme Inhibition : EMPC has shown potential as an inhibitor of certain kinases involved in cancer progression.
  • Receptor Modulation : The compound may affect receptor activities that are crucial for cell signaling and proliferation.

Antitumor Activity

Research indicates that pyrazole derivatives, including EMPC, exhibit significant antitumor properties. Studies have demonstrated that EMPC can inhibit key pathways involved in tumor growth:

Target Effect Reference
BRAF(V600E)Inhibition of tumor cell growth
EGFRReduced signaling in cancer cells
Aurora-A kinaseInhibition leads to cell cycle arrest

Antimicrobial Activity

EMPC and related pyrazole compounds have been evaluated for their antimicrobial properties. For instance, certain derivatives have displayed notable antifungal activity against various pathogens:

Pathogen Activity EC50 Value (µg/mL) Reference
Rhizoctonia solaniSignificant inhibition0.37
Alternaria porriModerate inhibitionNot specified

Structure-Activity Relationships (SAR)

The biological activity of EMPC is closely related to its structural components. Modifications in the pyrazole ring or substituents can lead to variations in potency and selectivity:

  • Chloro Substitution : Enhances binding affinity to target proteins.
  • Methyl Group at Position 6 : Influences the compound's lipophilicity and membrane permeability.

Case Studies

  • Antitumor Efficacy in Preclinical Models
    A study involving EMPC demonstrated its efficacy against several cancer cell lines. The compound showed a dose-dependent reduction in cell viability, particularly in melanoma models expressing BRAF(V600E) mutations.
  • In Vitro Antifungal Screening
    EMPC was tested against a panel of phytopathogenic fungi, where it exhibited potent antifungal activity comparable to established fungicides. This highlights its potential application in agricultural settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from hydrazine derivatives and α,β-unsaturated carbonyl compounds. For example:

  • Cyclization : Formation of the pyrazole ring via hydrazine derivatives reacting with ketones or aldehydes under reflux conditions in ethanol .
  • Functionalization : Chlorination at position 4 can be achieved using N-bromosuccinimide (NBS) in acetonitrile, followed by substitution with a chlorine source. Methylation at position 6 may involve alkylation reagents like methyl iodide under basic conditions .
  • Key Reagents : Polar aprotic solvents (DMF, MeCN) and catalysts (e.g., K₂CO₃) are critical for regioselectivity. Yields depend on temperature control and stoichiometric ratios of intermediates .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., methyl at position 6, chloro at position 4). For example, the methyl group typically appears as a singlet at ~2.5 ppm in ¹H NMR .
  • X-ray Crystallography : To resolve ambiguities in regiochemistry, particularly when synthetic byproducts (e.g., dihydro derivatives) are suspected .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₀H₁₀ClN₃O₂; exact mass 239.0463) and rule out impurities .

Advanced Research Questions

Q. What strategies address contradictions in spectral data for derivatives of this compound?

  • Methodological Answer : Contradictions often arise from tautomerism or unexpected cyclization. For example:

  • Case Study : Ethyl 6-acetyl-3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate was misassigned as a diazepine derivative until ¹³C NMR confirmed its pyrazolo[1,5-a]pyrimidine structure .
  • Resolution : Use heteronuclear correlation experiments (HSQC, HMBC) to map coupling between nuclei and verify connectivity .

Q. How does the chloro substituent at position 4 influence reactivity in cross-coupling reactions?

  • Methodological Answer : The chloro group acts as a leaving site for nucleophilic substitution or Suzuki-Miyaura coupling. For example:

  • Palladium-Catalyzed Coupling : Replace Cl with aryl/heteroaryl groups using Pd(PPh₃)₄ and boronic acids in THF/water (3:1) at 80°C .
  • Challenges : Steric hindrance from the methyl group at position 6 may reduce coupling efficiency. Optimize by screening ligands (e.g., XPhos) or microwave-assisted conditions .

Q. What advanced methodologies enable the study of this compound’s biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Cl with Br or CN) and test against target enzymes (e.g., aminopeptidase N or VEGFR2) .
  • In Silico Modeling : Dock the compound into crystal structures of proteins (e.g., MMP9) using AutoDock Vina to predict binding affinities .
  • Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation, with LC-MS monitoring .

Q. How can regioselective functionalization at position 7 be achieved?

  • Methodological Answer : Position 7 is highly reactive due to electron-deficient pyrazine ring. Strategies include:

  • Electrophilic Substitution : Use HNO₃/H₂SO₄ for nitration at 7, followed by reduction to amine .
  • Cyclopropanation : Treat with diazomethane under ice-cooling to form cyclopropane-fused derivatives without side reactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate
Reactant of Route 2
Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate

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